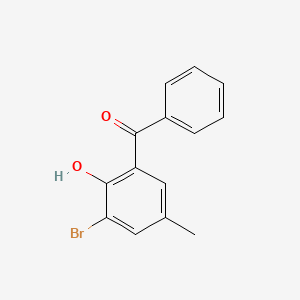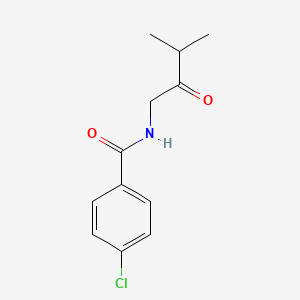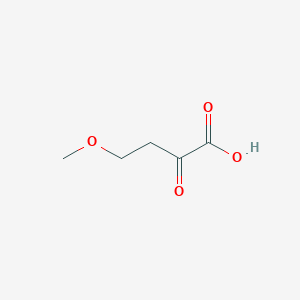![molecular formula C8H9BO5 B8678029 (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B8678029.png)
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid
描述
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted benzodioxole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the reaction of 4-methoxy-1,3-benzodioxole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness .
化学反应分析
Types of Reactions
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Esterification: Alcohols and acid catalysts are used to form boronate esters.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenolic compounds are formed.
Esterification: Boronate esters are the products.
科学研究应用
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in reactivity but lacks the methoxy and benzodioxole substituents.
4-Formylphenylboronic Acid: Contains a formyl group instead of a methoxy group.
3-Methoxyphenylboronic Acid: Similar structure but with the methoxy group in a different position.
Uniqueness
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group and the benzodioxole ring can enhance its stability and reactivity compared to simpler boronic acids .
属性
分子式 |
C8H9BO5 |
|---|---|
分子量 |
195.97 g/mol |
IUPAC 名称 |
(7-methoxy-1,3-benzodioxol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3,10-11H,4H2,1H3 |
InChI 键 |
FNYVGOCHXURZQH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C(=C1)OC)OCO2)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate](/img/structure/B8678003.png)


![(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)


![2-(3-Methylbenzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B8678039.png)
